3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride

概要

説明

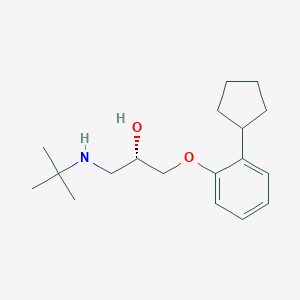

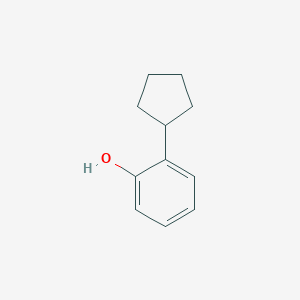

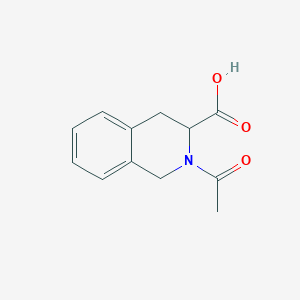

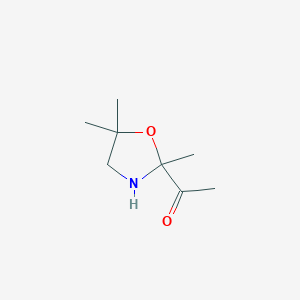

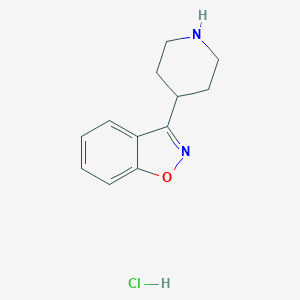

“3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” can be represented by the InChI code:InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H . Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases .Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is 256.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学的研究の応用

Pharmacological Applications in Psychiatry

Piperidine derivatives, including 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, have been identified as key components in the synthesis of atypical antipsychotic medications . These compounds are valued for their high selectivity and potency as GlyT1 inhibitors, which are crucial in the treatment of disorders such as schizophrenia .

Synthesis of Antidepressants

The structural motif of piperidine is integral in the design of antidepressant drugs. The benzisoxazole ring, in particular, is a common scaffold in the molecular structure of several antidepressants, providing the necessary pharmacophore for therapeutic efficacy .

Anticancer Drug Design

Research has shown that piperidine-based compounds can exhibit antiproliferative and antimetastatic effects on various types of cancers. The incorporation of the benzisoxazole ring system, as seen in 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, is a strategic approach in the development of novel anticancer agents .

Development of Antimicrobial Agents

The piperidine nucleus is a versatile structure that can be exploited in the creation of antimicrobial drugs. Its ability to interact with bacterial cell targets makes it a valuable component in the fight against infectious diseases .

Anti-Inflammatory Medications

Piperidine derivatives are also used in the synthesis of anti-inflammatory drugs. The structural properties of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride contribute to its biological activity, making it a potential candidate for the development of new anti-inflammatory therapies .

Neuroprotective Agents

The neuroprotective properties of piperidine derivatives are being explored for their potential in treating neurodegenerative diseases. The benzisoxazole hydrochloride moiety in particular may offer a promising avenue for the discovery of drugs that can protect neuronal cells .

Analgesic Formulations

Compounds with a piperidine structure, such as 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, are important in the formulation of analgesics. Their ability to modulate pain pathways provides a basis for the development of new pain management solutions .

Cortisol Abnormality Treatments

The compound has been associated with the synthesis of 11β-hydroxysteroid dehydrogenase type 1 inhibitors, which are used in treating diseases related to cortisol abnormalities. This highlights the compound’s significance in endocrinological research and therapy .

作用機序

Target of Action

It is known that piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .

Pharmacokinetics

It is known that the pharmacokinetics of piperidine derivatives can vary widely, influencing their bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .

Action Environment

It is known that the action of piperidine derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .

特性

IUPAC Name |

3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRIOVDBNNWSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。